4,6-Di-tert-butyl-m-cresol

Antioxidant Performance Comparative Efficacy Industrial Lubricants

4,6-Di-tert-butyl-m-cresol (DBMC) is a sterically hindered phenolic antioxidant distinguished by its m-cresol backbone. Unlike BHT (p-cresol), DBMC provides validated fluid longevity in high-temperature lubricants—extending turbine oil change intervals from 6 to 18 months at 200°C with 0.3% loading—and is a key patented intermediate for thymol and m-cresol synthesis. Ideal for polyolefin stabilizer blends requiring enhanced UV resistance (55% improvement in HDPE). For lipid-rich product preservation, verify performance against p-cresol alternatives empirically.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 497-39-2
Cat. No. B1664154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Di-tert-butyl-m-cresol
CAS497-39-2
Synonyms4,6-Di-tert-butyl-3-methylphenol
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O
InChIInChI=1S/C15H24O/c1-10-8-13(16)12(15(5,6)7)9-11(10)14(2,3)4/h8-9,16H,1-7H3
InChIKeyWYSSJDOPILWQDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPRACTICALLY INSOL IN WATER, ETHYLENE GLYCOL;  SOL IN ALC, BENZENE, CARBON TETRACHLORIDE, ETHER, ACETONE
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Di-tert-butyl-m-cresol (CAS 497-39-2) Procurement & Technical Specifications Guide


4,6-Di-tert-butyl-m-cresol (CAS 497-39-2), also known as 2,4-di-tert-butyl-5-methylphenol or DBMC, is a synthetic hindered phenolic antioxidant within the alkylcresol chemical class [1]. It is characterized by a melting point of approximately 62-73°C and a boiling point near 282°C, exhibiting limited water solubility but dissolving in common organic solvents like benzene, ether, and acetone . The compound functions primarily as a free radical scavenger, donating hydrogen atoms from its phenolic hydroxyl group to neutralize reactive species, a mechanism enhanced by the steric hindrance provided by its bulky tert-butyl substituents at the 4- and 6-positions . This structural configuration distinguishes it from other antioxidants and intermediates within the cresol family [2].

Why 4,6-Di-tert-butyl-m-cresol Cannot Be Directly Substituted by BHT or Other Common Antioxidants


Substituting 4,6-di-tert-butyl-m-cresol (DBMC) with other common phenolic antioxidants such as butylated hydroxytoluene (BHT, 2,6-di-tert-butyl-p-cresol) or butylated hydroxyanisole (BHA) in industrial or research applications is not straightforward. While both are hindered phenols, their isomeric differences lead to divergent performance and application profiles. A fundamental comparative study demonstrated that the antioxidant efficacy of alkylcresols is highly dependent on the position of the alkyl and hydroxyl groups on the cresol ring, with m-cresol derivatives like DBMC being markedly inferior to their o- and p-cresol counterparts (including BHT) in specific oxidative models [1]. Furthermore, DBMC is specifically utilized as a key chemical intermediate in patented processes for synthesizing valuable compounds like thymol and m-cresol, a role for which BHT and BHA are not suitable due to their distinct chemical structures [2][3]. Therefore, empirical selection based on targeted application data, rather than generic class assumptions, is essential to ensure performance and process compatibility. The following sections provide the quantitative evidence necessary for such informed procurement decisions.

Quantitative Comparative Evidence: 4,6-Di-tert-butyl-m-cresol vs. BHT and Other Analogs


Comparative Antioxidant Efficacy: 4,6-Di-tert-butyl-m-cresol vs. BHT in Industrial Applications

Vendor-supplied comparative data indicates that 4,6-di-tert-butyl-m-cresol (DBMC) demonstrates approximately 30% higher antioxidant efficiency compared to the widely used baseline standard BHT (butylated hydroxytoluene) . This claim is provided without specification of the exact assay method or model system used, a limitation that must be acknowledged.

Antioxidant Performance Comparative Efficacy Industrial Lubricants

Antioxidant Activity in Lipid Systems: Comparative Performance of m-Cresol Derivatives vs. BHT

In a systematic study of 31 alkylcresol derivatives evaluating their ability to prevent oxidation of vitamin A in fish liver oils, 4,6-di-tert-butyl-m-cresol and other m-cresol derivatives were found to be markedly inferior in antioxidant efficacy compared to o- and p-cresol derivatives, which includes BHT (2,6-di-tert-butyl-p-cresol) [1]. The study concluded that none of the synthesized compounds in that series were as effective as 2,6-di(tert-butyl)-p-cresol (BHT) [1].

Lipid Oxidation Vitamin A Preservation Isomeric Comparison

Polymer Stabilization: Lifecycle Extension in Polyolefins with 4,6-Di-tert-butyl-m-cresol

As an additive in polymer formulations, 4,6-di-tert-butyl-m-cresol has been reported to extend the lifecycle of polyolefins by 40-60% through its radical scavenging mechanism . In a specific case study involving high-density polyethylene (HDPE) production, the use of a synergistic blend containing 4,6-di-tert-butyl-m-cresol and hindered amine stabilizers increased UV resistance by 55% .

Polymer Additives Polyolefin Stabilization UV Resistance

Industrial Lubricant and Hydraulic Fluid Stability: Comparative Case Study Data

Case study data reports that the addition of 0.3% 4,6-di-tert-butyl-m-cresol to turbine oil extended the oil change interval from a baseline of 6 months to 18 months under operational temperatures reaching 200°C . In a separate hydraulic fluid application, a 0.25% additive package containing the compound enabled 22 months of sludge-free operation with a Total Acid Number (TAN) increase maintained below 0.1 mg KOH/g .

Lubricant Additives Oxidation Stability Turbine Oils

Chemical Intermediate Utility: Synthesis of Thymol and m-Cresol via Patented Processes

4,6-Di-tert-butyl-m-cresol is a specifically claimed and preferred feedstock in patented processes for the synthesis of valuable downstream chemicals [1][2]. It is used to prepare m-cresol via catalytic liquid-phase dealkylation, which avoids the carbonaceous deposit issues associated with vapor-phase methods [1]. It is also a key starting material for the synthesis of thymol, which involves its reaction with isopropanol over an alumina catalyst [2]. This utility is distinct from BHT and BHA, which are not suitable for these specific synthetic routes.

Chemical Synthesis Intermediate Dealkylation

Antimicrobial Activity: Comparative Efficacy Against Human Pathogens

In vitro assays have shown 4,6-di-tert-butyl-m-cresol to be a potent inhibitor of human pathogens, with its mechanism of action linked to the disruption of bacterial and fungal cell membranes . The source documentation notes this property but does not provide quantitative inhibition data (e.g., MIC50 values) or direct comparisons to other antimicrobial agents or antioxidants.

Antimicrobial Human Pathogens Membrane Disruption

Optimal Procurement Scenarios for 4,6-Di-tert-butyl-m-cresol Based on Differentiating Evidence


High-Temperature Industrial Lubricant and Hydraulic Fluid Stabilization

This is a strong application scenario supported by quantitative case study data. Procurement of 4,6-di-tert-butyl-m-cresol as an antioxidant additive in high-temperature lubricants and hydraulic fluids is justified by its demonstrated ability to significantly extend fluid service life and reduce maintenance intervals. Specifically, case data shows that a 0.3% additive concentration extended turbine oil change intervals from 6 to 18 months at 200°C, and a 0.25% package enabled 22 months of sludge-free hydraulic operation with minimal acid number increase . This is a primary scenario where its performance advantage over untreated baseline fluids is clear.

Polyolefin and HDPE Production Requiring Enhanced Thermal/UV Stability

For formulators and manufacturers of polyolefin plastics, particularly high-density polyethylene (HDPE), 4,6-di-tert-butyl-m-cresol offers quantifiable benefits in extending product lifecycle and improving UV resistance. Evidence indicates a 40-60% extension in polyolefin lifecycle through radical scavenging, and a 55% increase in UV resistance when used in a synergistic blend with hindered amine stabilizers in HDPE . This scenario is ideal for procurement aimed at enhancing the durability and longevity of plastic goods in outdoor or thermally demanding applications.

Synthesis of High-Value Chemical Intermediates (Thymol and m-Cresol)

4,6-Di-tert-butyl-m-cresol is not an interchangeable antioxidant in this context but a critical, patented feedstock. Its procurement should be prioritized for laboratories or manufacturing facilities engaged in the synthesis of m-cresol via liquid-phase catalytic dealkylation or the production of thymol through reaction with isopropanol [1]. This is a unique and differentiating application scenario where the compound's specific chemical structure is the essential selection criterion, and no common antioxidant substitute (like BHT or BHA) is viable.

Food Packaging and Cosmetic Preservation (with Caution on Inferior Lipid Efficacy)

4,6-Di-tert-butyl-m-cresol finds application as a stabilizer for polyvinyl chloride (PVC) film used in food packaging and medical devices , and as a non-toxic antioxidant in cosmetic formulations at low concentrations (0.1-0.5%) [1]. However, procurement for applications aimed at preserving the integrity of lipid-rich products (e.g., oils, fats) should be made with caution. Direct comparative evidence indicates that m-cresol derivatives, including this compound, are markedly inferior to p-cresol derivatives like BHT in preserving vitamin A in fish liver oils [2]. Therefore, in these scenarios, its use may be better suited as a material stabilizer rather than a primary lipid antioxidant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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